![molecular formula C15H14ClNO4S B2857207 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide CAS No. 1421528-24-6](/img/structure/B2857207.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

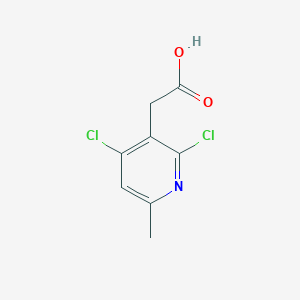

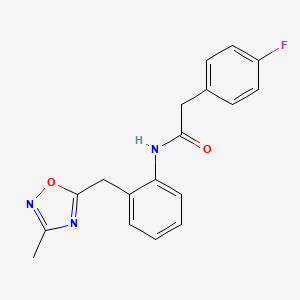

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many bioactive molecules . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and an amide group, which is a common functional group in biochemistry.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, and the thiophene ring could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and partition coefficient .Applications De Recherche Scientifique

Antioxidant Activity

Research has shown the synthesis of novel compounds with significant antioxidative properties. For example, a series of derivatives were synthesized and evaluated for their antioxidant activity using DPPH radical scavenging method and reducing power assay, revealing compounds with potent antioxidant activities surpassing that of well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).

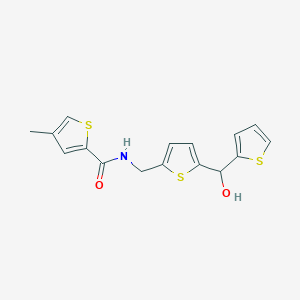

Antimicrobial Activity

Another study focused on the synthesis of thiophene-carboxamides derivatives, exploring their antimicrobial potential. The compounds were synthesized through a series of reactions, characterized by various spectroscopic techniques, and subjected to antimicrobial evaluation, showing promising results (Sailaja Rani Talupur et al., 2021).

Antiproliferative Activity

The development of compounds with antiproliferative activity is also a significant application. A study demonstrated the synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors. These compounds exhibited good antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (J. Jiao et al., 2009).

Organogel Formation

Research into the gelating properties of compounds based on perylenetetracarboxylic diimides (PDIs) has highlighted the role of amphiphilic properties and side-chain conformations in controlling gelating abilities. These studies provide insights into designing novel organogels with potential applications in various fields (Haixia Wu et al., 2011).

Synthesis and Chemical Properties

The synthesis and characterization of novel compounds often lead to discovering unique properties and applications. For instance, the synthesis of aromatic polyamides based on multi-ring flexible dicarboxylic acids has contributed to the development of materials with high molecular weight, solubility in polar solvents, and thermal stability, useful for creating durable and flexible films (S. Hsiao & Hui-Yu Chang, 1996).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c16-14-4-3-13(22-14)15(19)17-6-5-10(18)9-1-2-11-12(7-9)21-8-20-11/h1-4,7,10,18H,5-6,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAMBAOUQZHPPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2857129.png)

![Ethyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2857130.png)

![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)

![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)

![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2857145.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)